Kdm4D-IN-1 -

Kdm4D-IN-1

Catalog Number: EVT-255453
CAS Number:
Molecular Formula: C11H7N5O
Molecular Weight: 225.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KDM4D-IN-1 is a potent and selective small-molecule inhibitor of the histone lysine demethylase KDM4D. Histone lysine demethylases are enzymes involved in the epigenetic regulation of gene expression. They achieve this by removing methyl groups from lysine residues on histones, the proteins around which DNA is wound. This modification can lead to changes in chromatin structure and ultimately affect gene expression. KDM4D specifically targets methylated lysine 9 of histone H3 (H3K9me). KDM4D-IN-1 is a valuable tool in scientific research for studying the role of KDM4D in various biological processes, including cancer cell growth and development. []

Overview

Kdm4D-IN-1 is a small molecule inhibitor targeting the lysine demethylase KDM4D, which plays a significant role in the regulation of gene expression through histone modification. KDM4D is known for its demethylation activity on histone H3 at lysine 9 and lysine 36, influencing various biological processes including cell proliferation, differentiation, and DNA replication. The compound has garnered attention for its potential therapeutic applications in cancer and other diseases linked to epigenetic dysregulation.

Source

The discovery and characterization of Kdm4D-IN-1 stem from research focused on understanding the role of KDM4D in various cellular contexts, particularly in cancer biology. Studies have demonstrated that inhibiting KDM4D can lead to reduced cell proliferation and altered gene expression profiles in cancer cell lines, suggesting its potential as a therapeutic target .

Classification

Kdm4D-IN-1 is classified as a lysine demethylase inhibitor. It specifically inhibits the activity of KDM4D, which belongs to the Jumonji C domain-containing family of proteins. This classification places it within the broader category of epigenetic modulators, which are increasingly recognized for their roles in cancer therapy and regenerative medicine.

Synthesis Analysis

Methods

The synthesis of Kdm4D-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route is designed to yield high purity and bioactivity. Specific methods may include:

  1. Formation of Key Intermediates: Utilizing reactions such as amide coupling or alkylation to form crucial intermediates.
  2. Final Assembly: Finalizing the structure through cyclization or other coupling reactions to achieve the desired molecular configuration.

Technical Details

The synthesis often employs techniques such as:

  • High-performance liquid chromatography (HPLC) for purification.
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination.

These techniques ensure that the synthesized compound meets the required specifications for biological testing.

Molecular Structure Analysis

Structure

Kdm4D-IN-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KDM4D enzyme. The specific arrangement of these groups is crucial for its inhibitory activity.

Data

The molecular formula and weight of Kdm4D-IN-1 can be determined through analytical techniques, with typical values reported in studies indicating its suitability for biological applications. For instance, it may exhibit specific binding affinity constants (Kd) that reflect its potency as an inhibitor.

Chemical Reactions Analysis

Reactions

Kdm4D-IN-1 primarily functions through competitive inhibition of KDM4D's enzymatic activity. This involves binding to the active site of the enzyme, thereby preventing substrate access.

Technical Details

The reaction kinetics can be analyzed using:

  • Enzyme kinetics assays (e.g., Michaelis-Menten kinetics) to determine the inhibition type (competitive vs. non-competitive).
  • Fluorescence anisotropy assays to measure binding affinities directly.

These analyses provide insights into how effectively Kdm4D-IN-1 can inhibit demethylation processes in cellular contexts.

Mechanism of Action

Process

The mechanism by which Kdm4D-IN-1 exerts its effects involves:

  1. Inhibition of KDM4D Activity: By binding to the active site, it prevents the demethylation of histones H3K9me3 and H3K36me3.
  2. Alteration of Gene Expression: This inhibition leads to changes in chromatin structure and accessibility, ultimately affecting gene transcription profiles associated with cell growth and differentiation.

Data

Experimental data have shown that treatment with Kdm4D-IN-1 results in decreased levels of specific methylated histones, correlating with reduced expression of oncogenes in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

Kdm4D-IN-1 is expected to exhibit:

  • A specific melting point range indicative of purity.
  • Solubility characteristics that allow for effective cellular uptake.

Chemical Properties

Chemical stability under physiological conditions is crucial for its efficacy as a therapeutic agent. Studies typically assess:

  • pH stability.
  • Reactivity with common biological nucleophiles.

Relevant data from stability assays inform formulation strategies for potential clinical applications.

Applications

Kdm4D-IN-1 has significant potential in scientific research and therapeutic development:

  • Cancer Therapy: Its ability to inhibit tumor growth through epigenetic modulation makes it a candidate for treating various cancers, particularly those with dysregulated KDM4D expression .
  • Regenerative Medicine: By influencing stem cell differentiation pathways, it may also find applications in regenerative therapies aimed at tissue repair and regeneration.
Introduction to KDM4D as a Therapeutic Target

Role of KDM4D in Epigenetic Regulation and Disease Pathogenesis

KDM4D (Lysine Demethylase 4D), also termed JMJD2D or JHDM3D, is a Jumonji C (JmjC) domain-containing histone demethylase belonging to the KDM4 subfamily. This Fe(II)- and α-ketoglutarate-dependent enzyme specifically catalyzes the removal of methyl groups from di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and H1.4K26, thereby modulating chromatin accessibility and transcriptional activity [3] [6]. Unlike other KDM4 subfamily members (KDM4A-C), KDM4D lacks Tudor and PHD reader domains, resulting in distinct substrate recognition and cellular functions [3]. Physiologically, KDM4D maintains genomic stability by facilitating DNA repair mechanisms [3]. However, its dysregulation drives pathogenesis:

  • Oncology: KDM4D is overexpressed in gastrointestinal stromal tumors (GISTs), colorectal cancer, liver cancer, and breast cancer. It transcriptionally activates oncogenic pathways (e.g., HIF1β/VEGFA, Wnt/β-catenin) by demethylating promoter-associated H3K9me3, thereby suppressing tumor suppressor genes [6] [8] [10].
  • Metabolic Disorders: In hepatic stellate cells (HSCs), KDM4D upregulation promotes Toll-like receptor 4 (TLR4) expression via H3K9 demethylation, activating NF-κB signaling and driving liver fibrosis [6].

Table 1: KDM4 Subfamily Members and Functional Attributes

IsoformDomainsHistone SubstratesPrimary Pathological Roles
KDM4AJmjN, JmjC, Tudor, PHDH3K9me2/3, H3K36me2/3Breast/prostate cancer progression
KDM4BJmjN, JmjC, Tudor, PHDH3K9me2/3, H3K36me2/3Estrogen receptor signaling
KDM4CJmjN, JmjC, Tudor, PHDH3K9me2/3, H3K36me2/3MYC amplification in neuroblastoma
KDM4DJmjN, JmjCH3K9me2/3, H1.4K26GIST progression, liver fibrosis

Source: [3] [6] [8]

Mechanistic Basis for Targeting KDM4D in Oncology and Metabolic Disorders

KDM4D contributes to disease through epigenetic reprogramming of critical signaling pathways:

  • Tumor Angiogenesis & Proliferation: In GISTs, KDM4D binds the HIF1β promoter, reducing H3K9me3 levels and enhancing HIF1β transcription. This upregulates VEGF-A, stimulating endothelial cell proliferation and angiogenesis [8].
  • Fibrosis Activation: During liver injury, KDM4D-mediated H3K9 demethylation at the TLR4 promoter in HSCs activates NF-κB, increasing collagen crosslinking and fibrotic matrix stability [6].
  • Chemoresistance: KDM4D suppresses p53 in colorectal cancer and stabilizes β-catenin in hepatocellular carcinoma, enabling evasion of apoptosis and therapy resistance [10].

Genetic ablation of KDM4D reverses these phenotypes:

  • Fibrosis regression in carbon tetrachloride (CCl₄)-induced mouse models [6].
  • Impaired xenograft tumor growth and metastasis in GIST models [8].

Rationale for Developing Selective KDM4D Inhibitors

Despite KDM4D's therapeutic relevance, pan-KDM4 inhibitors (e.g., JIB-04, QC6352) lack isoform selectivity due to high structural conservation in the catalytic JmjC domain across KDM4A-D [10]. This risks off-target effects:

  • KDM4A-C regulate distinct genomic loci (e.g., hormone-responsive genes), and their inhibition may disrupt normal physiology [3].
  • KDM4D-specific inhibitors would minimize toxicity while precisely blocking disease-driving demethylation.

Properties

Product Name

Kdm4D-IN-1

IUPAC Name

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile

Molecular Formula

C11H7N5O

Molecular Weight

225.21 g/mol

InChI

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17)

InChI Key

FIRSAIIBSBCBTF-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3

Canonical SMILES

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.